2',3'-Didehydro-2',3'-dideoxytiazofurin
Übersicht
Beschreibung
2’,3’-Didehydro-2’,3’-dideoxytiazofurin is a synthetic nucleoside analog It is structurally characterized by the presence of a thiazole ring attached to a pentose sugar, where the 2’ and 3’ positions are both deoxygenated and dehydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxy and 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method involves the radical deoxygenation of xanthate derivatives of ribonucleosides. The process includes:
Alkylation: Ribonucleosides are alkylated using agents such as bromoethane or 3-bromopropanenitrile to form 2’,3’-bisxanthates.
Radical Deoxygenation: The bisxanthates undergo radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents, replacing hazardous reagents like tributyltin hydride and azobisisobutyronitrile.
Deprotection: The final step involves deprotection of the 5’-O-silyl ether group using tetrabutylammonium fluoride or camphorsulfonic acid.
Industrial Production Methods
Industrial production methods for 2’,3’-Didehydro-2’,3’-dideoxytiazofurin are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of environmentally friendly and cost-effective reagents is emphasized to ensure sustainability and economic viability.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxytiazofurin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
2’,3’-Didehydro-2’,3’-dideoxytiazofurin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes and enzyme interactions.
Medicine: It has potential as an antiviral and anticancer agent, particularly in the treatment of HIV and certain cancers.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA and RNA synthesis. This leads to the inhibition of viral replication and cancer cell proliferation. The compound targets reverse transcriptase in viruses and various enzymes involved in nucleotide metabolism in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Didehydro-2’,3’-dideoxytiazofurin is compared with other nucleoside analogs such as:
2’,3’-Dideoxytiazofurin: Lacks the double bond at the 2’,3’ positions, resulting in different biological activity.
Stavudine (d4T): Another nucleoside analog used in HIV treatment, but with a different sugar moiety.
Zalcitabine (ddC): Similar in structure but with a different base component.
The uniqueness of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin lies in its specific structural modifications, which confer distinct biological properties and therapeutic potential .
Eigenschaften
IUPAC Name |
2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4-5,7,12H,3H2,(H2,10,13)/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUJIUYEOGTBMH-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)C2=NC(=CS2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157252 | |
Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131922-30-0 | |
Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131922300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.